molecular formula C26H27FN4O3 B2606815 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1110984-99-0

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2606815
CAS No.: 1110984-99-0
M. Wt: 462.525
InChI Key: MQQDWWDPYBIAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the oxadiazole and piperidine moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as a lead compound for developing new medications.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the compound’s structure and the biological system in which it is used. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules Compared to these, 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one may offer unique properties due to its specific combination of functional groups

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c1-4-30-15-19(26-28-25(29-34-26)17-7-5-6-8-23(17)33-3)24(32)18-13-20(27)22(14-21(18)30)31-11-9-16(2)10-12-31/h5-8,13-16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQDWWDPYBIAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.